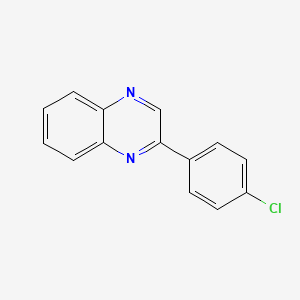

2-(4-Chlorophenyl)quinoxaline

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-chlorophenyl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNHNADKPCWVDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601307215 | |

| Record name | 2-(4-Chlorophenyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17286-63-4 | |

| Record name | 2-(4-Chlorophenyl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17286-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity can be constructed.

The ¹H NMR spectrum of 2-(4-Chlorophenyl)quinoxaline provides detailed information about the number, environment, and connectivity of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), a distinct singlet appears at approximately 9.30 ppm, which is characteristic of the C3-H proton of the quinoxaline (B1680401) ring. rsc.orgrjpbcs.com The protons of the quinoxaline benzo ring typically appear as a complex multiplet between 7.74 and 8.17 ppm. rsc.org The protons on the 4-chlorophenyl substituent display a characteristic AA'BB' pattern, with two sets of doublets. One doublet, corresponding to the protons ortho to the quinoxaline ring, is found around 8.11-8.17 ppm, while the other doublet, for the protons meta to the quinoxaline ring, appears near 7.54 ppm. rsc.org

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment | Reference |

|---|---|---|---|---|

| 9.29 - 9.31 | Singlet (s) | N/A | Quinoxaline C3-H | acgpubs.orgniscpr.res.in |

| 8.11 - 8.18 | Multiplet (m) / Doublet (d) | ~7.8 - 8.7 | Quinoxaline ring protons & Phenyl protons ortho to quinoxaline | rsc.orgacgpubs.orgniscpr.res.in |

| 7.69 - 7.82 | Multiplet (m) | N/A | Quinoxaline ring protons | rjpbcs.comacgpubs.org |

| 7.52 - 7.56 | Multiplet (m) / Doublet (d) | ~8.4 - 8.7 | Phenyl protons meta to quinoxaline | rsc.orgrjpbcs.comgrowingscience.com |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound shows a series of signals corresponding to the 14 carbon atoms in the structure. Key signals include the one for the C2 carbon of the quinoxaline ring, which is attached to the chlorophenyl group, appearing around 150.6 ppm. rsc.org The carbons of the quinoxaline ring itself resonate in the region of 128.7 to 142.9 ppm. rsc.orgacgpubs.org The carbons of the 4-chlorophenyl ring also appear in this aromatic region, with the carbon bearing the chlorine atom (C-Cl) showing a signal around 136.6 ppm. rsc.orgniscpr.res.in

| Chemical Shift (δ ppm) | Assignment | Reference |

|---|---|---|

| 150.55 - 150.60 | Quinoxaline C2 | rsc.orggrowingscience.com |

| 141.60 - 142.88 | Quinoxaline quaternary carbons | rsc.orgacgpubs.orggrowingscience.com |

| 136.57 - 136.61 | Phenyl C-Cl | rsc.orgniscpr.res.ingrowingscience.com |

| 135.13 - 135.20 | Phenyl C-ipso (attached to quinoxaline) | acgpubs.orggrowingscience.com |

| 128.74 - 130.53 | Aromatic CH carbons (Quinoxaline and Phenyl) | rsc.orgacgpubs.orgniscpr.res.ingrowingscience.com |

While 1D NMR spectra provide foundational data, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguous structural confirmation.

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal at ~9.30 ppm with the ¹³C signal of the C3 carbon, and it would similarly link all other aromatic protons to their corresponding carbon atoms, confirming their direct one-bond connectivity.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and identifying the functional groups present.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structural features. The spectrum typically shows bands corresponding to aromatic C-H stretching vibrations above 3000 cm⁻¹. rjpbcs.com Aromatic C=C and C=N stretching vibrations are observed in the 1450-1615 cm⁻¹ region. rjpbcs.comacgpubs.orggrowingscience.com The presence of the C-Cl bond is indicated by a stretching vibration in the fingerprint region, and characteristic bands for the quinoxaline ring structure are also present, such as the out-of-plane bending vibrations for the substituted benzene (B151609) ring. rjpbcs.comgrowingscience.com

| Frequency (ν_max, cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| ~3056 | Aromatic C-H Stretch | rjpbcs.com |

| ~2918 - 2963 | C-H Stretch (from potential trace impurities or specific solid-state interactions) | acgpubs.orggrowingscience.com |

| ~1580 - 1612 | Aromatic C=C and C=N Stretch | rjpbcs.comacgpubs.orggrowingscience.com |

| ~1452 - 1489 | Aromatic Ring Skeletal Vibrations | rjpbcs.comgrowingscience.com |

| ~1089 - 1097 | C-Cl Stretch / Aromatic C-H in-plane bend | rjpbcs.comacgpubs.orggrowingscience.com |

| ~822 - 832 | p-Disubstituted Benzene C-H out-of-plane bend | rjpbcs.comgrowingscience.com |

| ~715 - 760 | o-Disubstituted Benzene C-H out-of-plane bend | rjpbcs.comacgpubs.org |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can provide information about its elemental composition. For this compound, electrospray ionization (ESI) or liquid chromatography-mass spectrometry (LC-MS) typically reveals a protonated molecular ion peak [M+H]⁺ at an m/z value of approximately 241. rjpbcs.comacgpubs.org This result is consistent with the calculated molecular weight of C₁₄H₉ClN₂, confirming the chemical formula of the compound. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in a high-resolution mass spectrum, providing further evidence for the presence of chlorine in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for determining the molecular weight of compounds and studying reaction intermediates. rsc.orgfrontiersin.org In the analysis of quinoxaline derivatives, ESI-MS typically results in the formation of protonated molecules ([M+H]+). nih.gov This ionization process, often involving acid-base reactions, is crucial for detecting high-molecular-weight compounds. rsc.org For substituted quinoxalines, ESI-MS has been instrumental in confirming their molecular masses. researchgate.net The technique's sensitivity and specificity make it an invaluable tool for the structural identification of novel derivatives in the gas phase. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) provides highly accurate mass measurements, enabling the determination of elemental compositions. For a related chlorinated quinoxaline derivative, C13H9N3Cl, the calculated mass for the protonated molecule [M+H]+ was 242.04795, with the found mass being 242.04728, demonstrating the precision of this technique. rsc.org HRESI-MS is frequently employed to confirm the structures of newly synthesized compounds, including various quinoxaline derivatives. rsc.orgresearchgate.net This method is a cornerstone in the structural elucidation of complex organic molecules, offering unambiguous confirmation of their chemical formulas. acs.orgacs.org

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray Diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.org It is a pivotal method for the structural elucidation of quinoxaline derivatives.

Crystallographic Studies and Dihedral Angle Determination

Crystallographic studies on quinoxaline derivatives reveal important conformational details. For instance, in a complex derivative of quinoxaline, the quinoxaline ring system was found to be essentially planar. iucr.org The dihedral angle between different rings within a molecule is a key structural parameter. In a related compound, N-(4-Chlorophenyl)quinolin-2-amine, the dihedral angle between the quinoline (B57606) and benzene rings is 18.85 (9)°. nih.gov For 2-(4-Fluorophenyl)quinoxaline, this angle is 22.2 (3)°. nih.gov In the case of 7-Bromo-2-(4-chloro-phenyl)-quinoxaline, the dihedral angle between the benzene ring and the pyridine (B92270) ring of the quinoxaline system is reported as 7.15°. researchgate.net These angles indicate a twist in the molecular structure.

| Compound | Dihedral Angle (°) | Rings Involved |

| N-(4-Chlorophenyl)quinolin-2-amine | 18.85 (9) | Quinoline and Benzene |

| 2-(4-Fluorophenyl)quinoxaline | 22.2 (3) | Benzene and Quinoxaline |

| 7-Bromo-2-(4-chloro-phenyl)-quinoxaline | 7.15 | Benzene and Pyridine (of Quinoxaline) |

| 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | 83.96 (4) and 3.29 (9) | Thienyl and Quinoxaline |

Table 1: Dihedral Angles in Quinoxaline and Related Derivatives nih.govnih.govresearchgate.netiucr.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For quinoxaline (B1680401) derivatives, DFT methods, such as B3LYP, are frequently used to calculate a wide array of molecular properties. researchgate.netgrafiati.com Quantum chemical calculations for quinoxaline derivatives are often performed using the B3LYP functional with a 6-311++G(d,p) basis set to determine parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the energy gap (ΔE). researchgate.net

The electronic properties of quinoxaline derivatives are extensively studied using DFT. biointerfaceresearch.com The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap (ΔE) is a key parameter that helps characterize the molecule's electronic and optical properties. A smaller energy gap suggests that the molecule is more polarizable and indicates a higher chemical reactivity and lower kinetic stability. scirp.org This is because the energy gap is related to the energy required to move an electron from the occupied HOMO to the unoccupied LUMO. For instance, in a study of quinoline (B57606), the HOMO-LUMO energy gap was calculated to be -4.83 eV, and this low value was interpreted as an explanation for the eventual charge transfer interaction occurring within the molecule. scirp.org For quinoxaline derivatives, the HOMO-LUMO gaps indicate various charge-transfer possibilities within the molecules. biointerfaceresearch.com

The Molecular Electrostatic Potential (MEP) is another critical property derived from DFT calculations. It provides a visual representation of the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack. sbq.org.brrjptonline.org The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. nih.gov For quinoxaline derivatives, MEP analysis helps in understanding intermolecular interactions and potential binding sites for biological receptors. biointerfaceresearch.comsbq.org.br For example, in some quinoxaline derivatives, the positive potential sites are often located around hydrogen atoms of N-H bonds. biointerfaceresearch.com

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.646 |

| E_LUMO | -1.816 |

| Energy Gap (ΔE) | -4.83 |

Data based on calculations for a related quinoline compound. scirp.org

DFT calculations are highly effective in predicting the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. rjptonline.org These theoretical structural parameters are often found to be in close agreement with experimental data obtained from techniques like X-ray crystallography. physchemres.org

Furthermore, DFT is used to compute theoretical vibrational frequencies. uctm.edu These calculated harmonic frequencies are typically scaled by a specific factor (e.g., 0.967) to account for anharmonicity and to improve the correlation with experimental vibrational spectra obtained from FT-IR and FT-Raman spectroscopy. uctm.eduresearchgate.net This combined experimental and theoretical approach allows for a precise assignment of vibrational modes to specific functional groups within the molecule. For example, C-Cl stretching vibrations in related chloro-substituted compounds have been identified and assigned based on this correlational methodology. uctm.edu

The Gauge-Independent Atomic Orbital (GIAO) method, implemented within the DFT framework, is a powerful tool for predicting the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. uctm.eduresearchgate.netmdpi.com The calculated chemical shifts are typically referenced against a standard like Tetramethylsilane (TMS) and compared with experimental NMR data. tandfonline.commdpi.com This comparison serves to validate the calculated molecular structure and to aid in the definitive assignment of experimental NMR signals. mdpi.comcas.cz Studies on various organic molecules, including quinoxaline derivatives, have shown that the GIAO-DFT method can produce theoretical chemical shifts that are in excellent agreement with experimental values, often with high correlation coefficients. uctm.eduresearchgate.nettandfonline.com

Quinoxaline derivatives are investigated for their potential as non-linear optical (NLO) materials, which have applications in optical signal processing and other photonic technologies. researchgate.net DFT calculations are employed to compute NLO properties, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netbiointerfaceresearch.com A high value of hyperpolarizability indicates a strong NLO response. The analysis often reveals that intramolecular charge transfer (ICT) from a donor to an acceptor part of the molecule is responsible for the NLO behavior. researchgate.net Computational studies on related quinoxaline derivatives have recognized them as good NLO materials. uctm.eduresearchgate.net

| Property | Calculated Value |

|---|---|

| First Hyperpolarizability (β) | 937 × 10⁻³⁰ esu |

Data based on a chromophore with a tetrahydroquinoline donor and quinoxaline core, calculated at the M06-2X/aug-cc-pVDZ level. mdpi.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and intramolecular charge transfer (ICT) within a molecule. biointerfaceresearch.comacadpubl.euresearchgate.net It provides a detailed picture of the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis type (acceptor) NBOs. The stabilization energy E(2) associated with these interactions is calculated, where a higher E(2) value signifies a more intense interaction. biointerfaceresearch.com For molecules containing a 2-(4-chlorophenyl) moiety, a significant interaction involves the orbital overlap between a lone pair (n) on the chlorine atom and an anti-bonding π* orbital of the aromatic ring, which contributes to the stabilization of the molecular structure. acadpubl.eu In quinoxaline derivatives, NBO analysis demonstrates the charge transfer between lone pairs and localized bonds, providing insights into the molecule's stability. biointerfaceresearch.comresearchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) |

|---|---|---|

| n(LP)Cl | π*(C-C) | 954.54 |

Data based on NBO analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole at the DFT/B3LYP/6-31G(d,p) level. acadpubl.eu

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. imist.ma For quinoxaline derivatives, MD simulations provide valuable insights into their dynamic behavior and interactions with their environment, such as a solvent or a biological target. imist.maacs.org These simulations are particularly useful for investigating the adsorption of inhibitor molecules on a metal surface in corrosion studies or for understanding the binding mode of a drug candidate within the active site of a protein. imist.maresearchgate.net The simulations are typically run for several nanoseconds to observe the conformational changes and intermolecular interactions, providing a dynamic perspective that complements the static picture offered by DFT calculations. imist.ma

Study of Molecular Interactions and Conformational Dynamics

The conformational flexibility of quinoxaline derivatives, including 2-(4-chlorophenyl)quinoxaline, plays a crucial role in their biological activity. The flexible molecular conformation of such compounds allows them to adapt to various binding environments within biological targets. scbt.com Theoretical studies on quinoxaline derivatives often involve optimizing multiple conformers to identify the lowest energy structure, which is then used for further calculations. diva-portal.org For instance, in a study of various quinoxaline derivatives, three conformers for each compound were optimized to find the most stable structure. diva-portal.org

Molecular Docking Studies

Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently employed to understand how small molecules like this compound and its derivatives interact with protein targets.

For example, a derivative, 1-[4-acetyl-2-(4-chlorophenyl)quinoxalin-1(4H)-yl]acetone, has been studied for its interaction with metal surfaces, where it adsorbs via the Langmuir adsorption isotherm. researchgate.net In the context of biological targets, derivatives of this compound have been docked into the active sites of various enzymes. For instance, a study on benzo[g]quinoxaline (B1338093) derivatives showed that 2-(4-chlorophenyl)benzo[g]quinoxaline interacts with topoisomerase II, exhibiting π–π interactions with amino acid residues like Tyr 82. nih.gov Another study involving a thiazole (B1198619) derivative of quinoxaline, (E)-4-(4-chlorophenyl)-2-(2-(1-(3-methylquinoxalin-2-yl)ethylidene)hydrazinyl)thiazole, demonstrated significant interactions within the active cavity of S. aureus DNA gyrase. kthmcollege.ac.in

Quinoxaline derivatives have also been investigated as inhibitors of other enzymes. For example, docking studies have been performed on derivatives targeting c-Met kinase, revealing key interactions within the active site. sci-hub.se Similarly, N-(4-Chlorophenyl)-2-((1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonyl)hydrazine-1-carboxamide and its analogues have been docked into the active site of dipeptidyl peptidase-4 (DPP-4). nih.gov The binding mode of 3-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-1,4-dihydroquinoxaline-2-carbonitrile with its target showed hydrogen bonds formed by the thiazolidinone moiety. acs.org

The interactions are often diverse and can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, some quinoxaline derivatives interact with the active site of tubulin through multiple hydrogen bonds and van der Waals interactions. ekb.eg The specific interactions depend on the exact structure of the derivative and the topology of the protein's active site.

Computational Estimation of Binding Affinities (e.g., ΔG)

The binding affinity, often expressed as the change in Gibbs free energy (ΔG), is a critical parameter in assessing the potential of a ligand to inhibit a biological target. Lower ΔG values indicate a more stable ligand-protein complex.

Several studies have reported the calculated binding affinities for derivatives of this compound with various protein targets. For instance, the docking of (E)-4-(4-chlorophenyl)-2-(2-(1-(3-methylquinoxalin-2-yl)ethylidene)hydrazinyl)thiazole with S. aureus DNA gyrase yielded a high binding affinity of -10.9 kcal/mol. kthmcollege.ac.in In another study, 2-(4-chlorophenyl)benzo[g]quinoxaline showed a docking score of -8.28 kcal/mol with topoisomerase II. nih.gov

A series of novel quinoxaline derivatives were synthesized and evaluated as potential VEGFR-2 inhibitors. The calculated binding free energies (ΔG) for these compounds were determined, with one promising compound, 15b, showing a ΔG of -23.27 kcal/mol, which was comparable to the reference drug sorafenib. nih.govrsc.org Another study on quinoxaline derivatives as potential CDK8 kinase inhibitors reported binding energies of -22.48 Kcal/mol and -20.73 Kcal/mol for two active compounds. acs.org The table below summarizes some of the reported binding affinities.

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| (E)-4-(4-chlorophenyl)-2-(2-(1-(3-methylquinoxalin-2-yl)ethylidene)hydrazinyl)thiazole | S. aureus DNA gyrase | -10.9 |

| 2-(4-chlorophenyl)benzo[g]quinoxaline | Topoisomerase II | -8.28 |

| Compound 15b (a quinoxaline derivative) | VEGFR-2 | -23.27 |

| Compound 3 (a quinoxaline derivative) | CDK8-CYCC kinase | -22.48 |

| Compound 4a (a quinoxaline derivative) | CDK8-CYCC kinase | -20.73 |

| 3-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-1,4-dihydroquinoxaline-2-carbonitrile | Not specified | -10.54 |

This table is for illustrative purposes and includes data for derivatives of this compound.

Analysis of Active Site Residue Interactions

The analysis of which amino acid residues in the active site interact with the ligand is fundamental to understanding the mechanism of inhibition and for guiding the design of more potent inhibitors.

In the case of 2-(4-chlorophenyl)benzo[g]quinoxaline docking with topoisomerase II, a key interaction was identified as a π–π interaction with the Tyr 82 residue. nih.gov For a different quinoxaline derivative targeting tubulin, hydrogen bonds were formed with Asn101, Ser178, Leu248, and Asn249, along with van der Waals interactions with other residues like Leu248 and Leu255. ekb.eg

A study on N-(4-Chlorophenyl)-2-((1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonyl)hydrazine-1-carboxamide (10d) and related compounds as DPP-4 inhibitors revealed specific interactions within the active site. nih.gov Similarly, the docking of 3-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-1,4-dihydroquinoxaline-2-carbonitrile showed that the thiazolidinone moiety formed hydrogen bonds with Trp143. acs.org

In studies of quinoxaline derivatives as VEGFR-2 inhibitors, specific interactions were noted. For one compound, the amide group formed hydrogen bonds with Glu883 and Asp1044, while the quinoxaline moiety had hydrophobic interactions with Leu383 and Phe916. nih.gov The terminal 3-chlorophenyl group of another derivative formed hydrophobic interactions with Leu887, Ile886, and Ile890, and an electrostatic interaction with Asp1044. nih.gov The table below details some of these interactions.

| Compound Derivative | Target Protein | Interacting Residues | Type of Interaction |

| 2-(4-chlorophenyl)benzo[g]quinoxaline | Topoisomerase II | Tyr 82 | π–π interaction |

| Quinoxaline derivative | Tubulin | Asn101, Ser178, Leu248, Asn249 | Hydrogen bonds |

| Quinoxaline derivative | Tubulin | Leu248, Leu255 | Van der Waals |

| 3-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-1,4-dihydroquinoxaline-2-carbonitrile | Not specified | Trp143 | Hydrogen bond |

| Quinoxaline derivative (15b) | VEGFR-2 | Glu883, Asp1044 | Hydrogen bonds |

| Quinoxaline derivative (15b) | VEGFR-2 | Leu383, Phe916 | Hydrophobic interactions |

| Quinoxaline derivative | VEGFR-2 | Leu887, Ile886, Ile890 | Hydrophobic interactions |

| Quinoxaline derivative | VEGFR-2 | Asp1044 | Electrostatic interaction |

This table is for illustrative purposes and includes data for derivatives of this compound.

Quantum Chemical Descriptors and Structure-Property Relationships

Correlation of Electronic Parameters with Chemical Behavior

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of molecules and correlating them with their chemical and biological activities. Parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and dipole moment are frequently calculated. researchgate.net

Studies have shown a correlation between the electrochemical properties and biological activity of quinoxaline derivatives. abechem.com Specifically, it has been observed that derivatives with a less negative reduction potential tend to be more biologically active. abechem.com The energies of HOMO and LUMO are particularly important. A higher E_HOMO indicates a greater ability of the molecule to donate electrons, while a lower E_LUMO suggests a greater ability to accept electrons. jmaterenvironsci.com A smaller energy gap (ΔE) is generally associated with higher chemical reactivity. lew.ro

For a series of quinoxaline derivatives studied as corrosion inhibitors, it was found that the theoretical data from quantum chemical calculations supported the experimental results. researchgate.net In a study of quinoxaline compounds as anti-Mycobacterium tuberculosis agents, the relationship between calculated electronic parameters and biological activity was investigated. diva-portal.org Similarly, quantitative structure-activity relationship (QSAR) studies on quinoxaline derivatives as corrosion inhibitors for copper have successfully correlated quantum chemical parameters with experimentally determined inhibition efficiencies. researchgate.net

The table below presents some calculated quantum chemical parameters for a derivative, 1-[4-acetyl-2-(4-chlorophenyl)quinoxalin-1(4H)-yl]acetone (Inhibitor A), in both gas and aqueous phases. lew.ro

| Parameter | Gas Phase (Non-protonated) | Aqueous Phase (Non-protonated) |

| E_HOMO (eV) | -4.97424 | -4.91139 |

| E_LUMO (eV) | -1.0256 | -1.0256 |

Data from a theoretical study on corrosion inhibition effectiveness. lew.ro

These computational approaches provide valuable insights into the structure-property relationships of this compound and its derivatives, aiding in the design of new compounds with desired chemical and biological profiles. rsc.org

Material Science Applications of 2 4 Chlorophenyl Quinoxaline and Quinoxaline Derivatives

Applications in Organic Electronic Devices

Quinoxaline (B1680401) derivatives have demonstrated significant potential across a spectrum of organic electronic devices, where their electron-accepting and charge-transporting capabilities are highly valued. researchgate.netnih.govd-nb.info Their adaptability allows them to function as non-fullerene acceptors, components of sensitizing dyes, n-type semiconductors, and electroluminescent materials. researchgate.netnih.govd-nb.info

Quinoxaline derivatives are increasingly utilized in the active layers of organic solar cells, particularly as non-fullerene acceptors (NFAs). researchgate.netnih.govqmul.ac.uk Their strong electron-accepting nature and tunable energy levels make them excellent partners for various donor polymers in bulk heterojunction (BHJ) devices. rsc.orgmetu.edu.tr The performance of these solar cells is highly dependent on the molecular structure of the quinoxaline derivative, which influences factors like light absorption, energy level alignment with the donor material, and charge carrier mobility. rsc.org

Research has shown that quinoxaline-based copolymers can achieve impressive power conversion efficiencies (PCEs). For instance, the polymer PTQ10, which incorporates a quinoxaline unit, has demonstrated PCEs exceeding 12% with an IDT acceptor and over 16% with the Y6 acceptor in polymer solar cells. d-nb.infonih.gov The strategic introduction of substituents, such as difluoro groups, can lower the Highest Occupied Molecular Orbital (HOMO) energy level, contributing to improved device performance. d-nb.info

In one study, novel C60 derivatives functionalized with a quinoxaline moiety were synthesized and used as electron acceptors in BHJ-OSCs with the donor polymer P3HT. rsc.org These devices exhibited significantly higher open-circuit voltages (VOC) compared to those using the standard PCBM acceptor, with values reaching up to 0.84 V. rsc.org This enhancement was attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the quinoxaline-functionalized fullerenes. rsc.org

Four new fullerene-free, quinoxaline-based unfused acceptor molecules (QX1 to QX4) were designed for high-performance organic solar cells. nih.gov These molecules, featuring a long conjugating backbone, demonstrated a significant reduction in their energy bandgap and a red-shifted absorption spectrum, which are desirable properties for light harvesting. nih.gov When blended with the PTB7-Th polymer donor, these quinoxaline-based acceptors showed potential for excellent performance in the active layer of organic solar cells. nih.gov

Below is a table summarizing the performance of some quinoxaline-based organic solar cells:

| Donor Material | Acceptor Material | PCE (%) | VOC (V) |

| PTB7-Th | Quinoxaline-based copolymers (Qx1a, Qx1c) | 4.81 | - |

| P3HT | TQMA (Quinoxaline-C60 monoadduct) | - | 0.76 |

| P3HT | TQBA (Quinoxaline-C60 bisadduct) | - | 0.84 |

| PTQ10 | IDT acceptor | >12 | - |

| PTQ10 | Y6 acceptor | >16 | - |

Table 1: Performance of selected quinoxaline-based organic solar cells.

Quinoxaline derivatives have been extensively investigated as components of organic dyes used as sensitizers in dye-sensitized solar cells (DSSCs). bohrium.comnajah.eduresearchgate.net Their strong electron-withdrawing character makes them effective as acceptor units within a donor-π-acceptor (D-π-A) dye architecture. researchgate.net This configuration facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, a crucial step in the operation of DSSCs. researchgate.net

Quinoxaline derivatives can also serve as auxiliary acceptors or π-bridges within the dye structure. researchgate.netqmul.ac.uk Their inclusion can enhance light absorption across a broader spectrum and promote efficient electron injection from the dye to the semiconductor electrode (e.g., TiO2). qmul.ac.uk The use of phenanthrene-fused-quinoxaline (PFQ) in a sensitizer (B1316253) led to an exceptional PCE of 12.5%, outperforming devices with more traditional acceptor materials. qmul.ac.uk

A study of twelve different quinoxaline derivative dyes (Q1-1 to Q1-12) as sensitizers in DSSCs highlighted the importance of the molecular structure on the photovoltaic properties. bohrium.comnajah.edu Theoretical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been instrumental in predicting the excitation energies, absorption spectra, and the impact of HOMO and LUMO energy levels on the electron injection and dye regeneration processes. bohrium.comwu.ac.th

The following table presents data for some quinoxaline-based dyes in DSSCs:

| Dye Name/Structure | Donor Moiety | Acceptor Moiety | PCE (%) |

| DSSC 66 | Phenothiazine derivative | Quinoxaline | 4.36 |

| DSSC 55 | Triphenylamine (B166846) | Quinoxaline | 3.30 |

| DSSC 56 | Triphenylamine | Quinoxaline (D-A-π-A) | 5.56 |

| Qx41-based dye | - | - | 5.23-7.77 |

| Qx43 (with PFQ) | - | Phenanthrene-fused-quinoxaline | 12.5 |

Table 2: Performance of selected quinoxaline-based dyes in Dye-Sensitized Solar Cells.

The electron-deficient nature of the quinoxaline ring system makes its derivatives promising candidates for n-type semiconductors in organic field-effect transistors (OFETs). researchgate.netnih.govd-nb.info The development of high-performance and stable n-type organic semiconductors is crucial for the realization of complementary logic circuits, which are the foundation of modern electronics.

Quinoxaline derivatives have been shown to exhibit n-type behavior with good electron mobility. oup.com The introduction of strong electron-withdrawing groups, such as trifluoromethyl, can enhance the electron affinity of the molecule, leading to improved n-type characteristics. oup.com For example, bis(thiadiazolo)phenanthroquinoxaline derivatives have been synthesized and shown to function as n-type materials in OFETs. oup.com

The molecular structure and packing in the solid state play a critical role in the charge transport properties of these materials. A high degree of self-assembly and aggregation is often desirable for efficient electron transport. oup.com Theoretical studies, such as those employing DFT, are often used to predict the electronic properties and potential of new quinoxaline derivatives as n-type materials. scilit.com A series of novel indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives were synthesized and their low-lying LUMO energy levels (in the range of –3.00 to –3.30 eV) were found to be comparable to well-known n-type materials, suggesting their potential for use in organic electronics. scilit.com

The table below highlights some quinoxaline derivatives investigated as n-type semiconductors:

| Compound Type | Key Structural Feature | Application |

| Bis(thiadiazolo)phenanthroquinoxaline | Trifluoromethyl groups | n-type semiconductor in OFETs |

| Indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives | Donor-acceptor structure | Potential n-type materials |

Table 3: Examples of quinoxaline derivatives for n-type semiconductor applications.

Quinoxaline derivatives have been successfully employed as electroluminescent materials in organic light-emitting diodes (OLEDs). capes.gov.brrsc.orgacs.org Their inherent fluorescence and electron-transporting capabilities make them suitable for use as emitters or as components of the electron-transport layer (ETL) or hole-transport layer (HTL) in OLED devices. capes.gov.bracs.org

By incorporating chromophores such as carbazole, pyrene, and fluorene (B118485) into the quinoxaline structure, researchers have been able to tune the photophysical and thermal properties of the resulting materials. capes.gov.bracs.org These modifications can enhance the fluorescence quantum efficiency and the glass transition temperature of the materials, which is important for device stability. capes.gov.br

Dipolar compounds containing both a quinoxaline acceptor and a triarylamine donor have been shown to function effectively as both a hole-transporting and emitting layer in OLEDs. rsc.orgpsu.edu These materials can exhibit green to yellow/orange light emission. rsc.orgpsu.edu The emission color can be influenced by the specific molecular structure and the polarity of the surrounding medium. capes.gov.brrsc.org

The rigid π-conjugated system of compounds like 2-(4-Chlorophenyl)quinoxaline makes them candidates for OLED applications, with some preliminary studies reporting fluorescence emission in the blue-green region of the spectrum. vulcanchem.com Furthermore, quinoxaline derivatives have been investigated as host materials for phosphorescent OLEDs (PhOLEDs), where their bipolar characteristics (ability to transport both holes and electrons) are advantageous. chemrxiv.org

The following table summarizes the properties of some quinoxaline-based electroluminescent materials:

| Compound Type | Key Structural Feature | Emission Color | Application |

| Quinoxaline-triarylamine-fluorophore | Carbazole, pyrene, fluorene | Green | Hole-transporters and emitters in OLEDs |

| Dipolar quinoxaline-arylamine | Carbazole or diphenylamine (B1679370) donor | Green, Yellow/Orange | Hole-transporting and emitting layer in OLEDs |

| This compound derivative | Rigid π-conjugated system | Blue-Green (preliminary) | OLEDs |

| Carbazole-quinoxaline structures | Twisted bipolar structure | - | Host materials for PhOLEDs |

Table 4: Electroluminescent properties of selected quinoxaline derivatives.

The incorporation of quinoxaline units into conjugated polymers has been a successful strategy for developing materials for polymer light-emitting diodes (PLEDs). nanoscience.or.kr PLEDs offer advantages in terms of large-area fabrication from solution, making them attractive for next-generation displays and lighting. nanoscience.or.kr

Quinoxaline-containing polymers can function as the light-emitting layer in PLEDs. For example, a copolymer of fluorene and quinoxaline, PFQ10, has been synthesized and incorporated into OLEDs, producing blue-green electroluminescence. d-nb.info The polymer exhibited a photoluminescence emission maximum at 459 nm with a respectable quantum yield. d-nb.info

In some cases, quinoxaline derivatives can also be used as electron-transport materials in PLEDs. For example, 2,3-Bis(4-chlorophenyl)quinoxaline has been investigated for this purpose. researchgate.net The introduction of dendritic quinoxaline derivatives into polymer systems has also been explored as a way to achieve white light emission in PLEDs. nanoscience.or.kr

Advanced Functional Materials

Beyond the specific device applications mentioned above, the unique properties of this compound and its derivatives make them valuable components in a broader range of advanced functional materials. Their rigid, planar structure and propensity for π-π stacking make them candidates for creating self-assembling systems and materials with ordered molecular arrangements. vulcanchem.com

Quinoxaline derivatives have been explored as components in:

Corrosion inhibitors: Their ability to adsorb onto metal surfaces makes them effective in preventing corrosion. ipp.pt

Sensors: The fluorescence of certain quinoxaline derivatives can be sensitive to the presence of specific analytes, making them useful in chemical sensors. qmul.ac.uk

Electrochromic devices: The reversible redox behavior of some quinoxaline-based materials allows them to change color upon the application of an electrical potential, a property utilized in electrochromic devices. researchgate.netqmul.ac.uk

The ongoing research into the synthesis and functionalization of quinoxaline-based molecules continues to expand their potential applications in material science. nih.govchimicatechnoacta.ru

Fluorescent Probes and Chemical Sensors

Quinoxaline derivatives are recognized for their strong fluorescence, making them excellent candidates for the development of fluorescent probes and chemical sensors. researchgate.netnih.gov These compounds can be engineered to detect a variety of analytes, including ions and small molecules, with high sensitivity and selectivity. researchgate.netresearchgate.netmdpi.com The sensing mechanism often involves a "switch-off" or "turn-on" fluorescent response upon interaction with the target analyte. researchgate.netrsc.org

For instance, certain quinoxaline-based probes have been designed to detect specific anions like fluoride (B91410) (F⁻) and acetate (B1210297) (AcO⁻) through nucleophilic addition, leading to a quenching of their fluorescence. rsc.org Other derivatives have shown the ability to selectively detect metal ions such as Hg²⁺, Fe³⁺, and Cr₂O₇²⁻ in aqueous solutions, a critical function for environmental monitoring. nih.govresearchgate.net The interaction with these ions disrupts the electronic properties of the quinoxaline core, resulting in a measurable change in the fluorescence signal. nih.govresearchgate.net The high electron affinity of the quinoxaline moiety contributes significantly to these sensing capabilities. researchgate.net

Electrochromic Devices

The application of quinoxaline derivatives extends to the field of electrochromic devices, which change color in response to an electrical potential. nih.govd-nb.info Materials with donor-acceptor (D-A) architectures are particularly effective for this purpose, and quinoxaline units can serve as the acceptor component. sioc-journal.cn

Recent research has focused on creating D-A-D type monomers by combining triphenylamine (the donor) with a quinoxaline derivative. sioc-journal.cn The electrochemical and optical properties of these materials can be tuned by modifying the substituents on the quinoxaline ring. For example, introducing electron-withdrawing groups can lower the material's energy gap, enhancing its electrochromic performance. rsc.org Electrochromic devices fabricated from these materials have demonstrated good stability and reversibility, making them promising for applications such as smart windows and displays. rsc.org

Applications in Fuel Cells

While direct applications of this compound in fuel cells are not extensively documented, the broader class of quinoxaline derivatives is being explored for its potential in this area. Organic semiconductors are crucial components in various energy conversion technologies, and the tunable electronic properties of quinoxalines make them attractive for such applications. nih.govd-nb.info Their role can be as electron transport materials, facilitating the movement of charge within the device. d-nb.info Further research is needed to fully realize the potential of specific quinoxaline compounds, including this compound, in fuel cell technology.

Corrosion Inhibition Studies

Quinoxaline derivatives have proven to be effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. abechem.com Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosive process. abechem.comnajah.edu This adsorption is facilitated by the presence of heteroatoms (nitrogen), π-electrons in the aromatic rings, and functional groups within the molecular structure. abechem.comelectrochemsci.org

Evaluation of Corrosion Inhibition Efficiency for Metal Surfaces (e.g., Copper, Mild Steel, Carbon Steel)

Numerous studies have demonstrated the high corrosion inhibition efficiency of quinoxaline derivatives on different metal surfaces. For instance, certain derivatives have shown efficiencies exceeding 90% for mild steel in hydrochloric acid (HCl) solutions. imist.mabohrium.combohrium.com The specific derivative 1-[4-acetyl-2-(4-chlorophenyl)quinoxalin-1(4H)-yl]acetone (Q2) has been studied as a corrosion inhibitor for carbon steel in 1.0 M HCl, with its efficiency increasing with higher concentrations. jocpr.comresearchgate.net

The effectiveness of these inhibitors is often evaluated using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements. electrochemsci.orgphyschemres.orgimist.ma PDP studies have revealed that many quinoxaline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. imist.matandfonline.com

The following table summarizes the corrosion inhibition efficiencies of various quinoxaline derivatives on different metals:

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| 1-[4-acetyl-2-(4-chlorophenyl)quinoxalin-1(4H)-yl]acetone (Q2) | Carbon Steel | 1.0 M HCl | 95.8 | abechem.com |

| Ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate (Q1) | Copper | 2M HNO₃ | 97 | electrochemsci.orgresearchgate.net |

| 1-[4-acetyl-2-(4-chlorophenyl)quinoxalin-1(4H)-yl]acetone (Q2) | Copper | 2M HNO₃ | Not specified, but effective | electrochemsci.orgresearchgate.net |

| 2-(4-methylphenyl)-1,4-dihydroquinoxaline (Q3) | Copper | 2M HNO₃ | Not specified, but effective | electrochemsci.orgresearchgate.net |

| 3-phenyl-1-propylquinoxalin-2(1H)-one (PRQX) | Carbon Steel | 1 M HCl | 97.7 | physchemres.org |

| (E)-3-(4-methylstyryl)quinoxalin-2(1H)-one | Mild Steel | 1 M HCl | 91.1 | imist.ma |

| 6-methyl-2-(p-tolyl)-1,4-dihydroquinoxaline | Mild Steel | 1 M HCl | 94.3 | imist.ma |

| 1-dodecyl-3-phenylquinoxalin-2(1H)-one (QO12) | Carbon Steel | 1 M HCl | 95.33 | mdpi.com |

| Ethyl 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetate (PQXA) | Carbon Steel | 1 M HCl | 94.7 | researchgate.net |

Adsorption Mechanism Investigations (e.g., Langmuir Adsorption Isotherm)

The mechanism of corrosion inhibition by quinoxaline derivatives is primarily based on their adsorption onto the metal surface. abechem.comnajah.edu To understand this process, adsorption isotherms are studied, with the Langmuir adsorption isotherm being one of the most commonly applied models. electrochemsci.orgimist.ma The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net

The adherence of experimental data to the Langmuir isotherm suggests that the inhibitor molecules form a uniform protective layer. researchgate.netresearchgate.net For example, the adsorption of 1-[4-acetyl-2-(4-chlorophenyl)quinoxalin-1(4H)-yl]acetone on carbon steel has been found to follow the Langmuir isotherm. jocpr.comresearchgate.netresearchgate.net This is also true for many other quinoxaline derivatives on various metal surfaces, indicating a consistent adsorption behavior. najah.eduimist.mabohrium.combohrium.combohrium.com The adsorption can occur through physical (electrostatic) interactions, chemical bonding (chemisorption), or a combination of both. najah.edu

Thermodynamic Characterization of Adsorption

Thermodynamic parameters provide deeper insights into the nature of the adsorption process of quinoxaline inhibitors on metal surfaces. The standard free energy of adsorption (ΔG°ads) is a key parameter used to distinguish between physisorption and chemisorption. Generally, values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.

For 1-[4-acetyl-2-(4-chlorophenyl)quinoxalin-1(4H)-yl]acetone (Q2) on carbon steel in HCl, the calculated ΔG°ads value of -38.70 kJ/mol points towards a chemisorption mechanism. jocpr.com This indicates a strong interaction involving the sharing or transfer of electrons from the inhibitor molecule to the metal surface. jocpr.com In contrast, for another quinoxaline derivative, ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate (Q3), the inhibition efficiency was found to decrease with increasing temperature, which is suggestive of a physical adsorption mechanism, although chemisorption may also play a role. najah.edu The study of other thermodynamic parameters like the enthalpy of adsorption (ΔH°ads) and entropy of adsorption (ΔS°ads) further elucidates the spontaneity and randomness of the adsorption process. najah.edujocpr.com

Agricultural Applications

The quinoxaline scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a cornerstone in the development of various agrochemicals. researchgate.netsmolecule.comarkat-usa.orglongdom.orgijrti.orgmtieat.org Derivatives of quinoxaline have demonstrated a broad spectrum of biological activities, leading to their investigation and application as herbicides, fungicides, and insecticides in the agricultural sector. researchgate.netlongdom.orgijrti.orgnih.govacs.orgmdpi.commdpi.comconnectjournals.com The versatility of this chemical structure allows for modifications that can tune its biological efficacy against specific agricultural pests, including weeds, pathogenic fungi, and insects. researchgate.netnih.govacs.org

Development as Herbicides, Fungicides, and Insecticides

Research into quinoxaline derivatives has yielded compounds with significant potential for crop protection. The inherent biological activity of the quinoxaline nucleus can be modulated through the introduction of various functional groups, leading to the development of specialized agrochemicals. researchgate.netijrti.orgnih.govacs.org While information on the specific agricultural applications of this compound is not extensively detailed in publicly available research, the broader class of quinoxaline derivatives has been the subject of intensive study. For instance, a related compound, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]quinoxaline, has been noted for its potential in the development of insecticides and fungicides. smolecule.com

Herbicidal Activity

Quinoxaline derivatives have been successfully developed as selective herbicides. jst.go.jp A notable example is ethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoate, which has shown potent herbicidal activity against a range of grass weeds such as Echinochloa crus-galli, Digitaria sanguinalis, and Sorghum halepence. jst.go.jp This compound demonstrates high efficacy with no significant phytotoxicity to broadleaf crops like soybean, cotton, and sugarbeet. jst.go.jp

Research has also explored other derivatives, such as those of quinoxaline-1,4-dioxides, for their herbicidal properties. mdpi.com Some quinoxaline-based compounds act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a known herbicidal mode of action. researchgate.netnih.govacs.org For instance, the compound 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile has been identified as a PPO-inhibiting herbicide. researchgate.netnih.govacs.org Furthermore, certain quinoxaline derivatives have been investigated as herbicide safeners, which protect crops from the phytotoxic effects of herbicides. nih.gov For example, N,N'-disubstituted quinoxaline derivatives have shown potential in protecting Zea mays (corn) from injury caused by the herbicide isoxaflutole (B1672639) by enhancing the activity of detoxifying enzymes like glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450). nih.gov

| Compound Name | Target Weeds | Key Research Finding | Reference |

|---|---|---|---|

| Ethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoate | Echinochloa crus-galli, Digitaria sanguinalis, Eleusine indica, Setaria viridis, Avena fatua, Sorghum halepence | Potent post-emergence activity against grass weeds with no significant phytotoxicity to broadleaf crops. | jst.go.jp |

| 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile | General Weeds | Identified as a protoporphyrinogen oxidase (PPO) inhibiting herbicide. | researchgate.netnih.govacs.org |

| N,N'-disubstituted quinoxaline derivatives (e.g., Safener I-6) | N/A (Safener) | Exhibited excellent safener activity against isoxaflutole injury in Zea mays. | nih.gov |

| Pyrazole–quinazoline-2,4-dione hybrids (e.g., 9aj, 9bi) | Various weeds | Displayed excellent, broad-spectrum herbicidal activity with good crop safety for cotton, peanuts, and corn at 150 g ai/ha. | acs.org |

Fungicidal Activity

The development of quinoxaline derivatives as fungicides has shown considerable promise against a variety of plant pathogenic fungi. researchgate.netnih.govacs.orgmdpi.com Research has demonstrated the efficacy of these compounds against economically important pathogens such as Candida and Aspergillus species, which can affect crops. bahrainmedicalbulletin.complos.orgtandfonline.comarcjournals.orgtandfonline.com

For example, a study on novel quinoxalinylhydrazide derivatives found that 29 of the synthesized compounds exhibited EC₅₀ values below 1.00 μg/mL against Rhizoctonia solani, a soil-borne pathogen causing significant crop diseases. mdpi.com The most potent of these, compound 28, had an EC₅₀ of 0.15 μg/mL. mdpi.com Another study highlighted that 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile and 1-allyl-6-methoxy-3-phenylquinoxalin-2(1H)-one were among the most active fungicides, with the former also showing broad-spectrum activity against Colletotrichum species, which cause anthracnose in a wide range of crops. researchgate.netnih.govacs.org

Furthermore, flavonol derivatives incorporating a quinoxaline fragment have been synthesized and tested for their antifungal properties. bohrium.com One such compound, designated N5, demonstrated superior in vitro and in vivo inhibitory activity against several fungi compared to the commercial fungicide azoxystrobin. bohrium.com It was particularly effective against Phomopsis sp. and Phytophthora capsica, with EC₅₀ values of 12.9 and 25.8 μg/mL, respectively. bohrium.com

| Compound/Derivative Class | Target Fungi | Efficacy (EC₅₀ or Inhibition) | Reference |

|---|---|---|---|

| Quinoxalinylhydrazide derivative (compound 28) | Rhizoctonia solani | EC₅₀ = 0.15 μg/mL | mdpi.com |

| 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile (3f) | Colletotrichum species | Broad-spectrum activity | researchgate.netnih.govacs.org |

| Flavonol derivative with quinoxaline (N5) | Phomopsis sp. | EC₅₀ = 12.9 μg/mL | bohrium.com |

| Flavonol derivative with quinoxaline (N5) | Phytophthora capsica | EC₅₀ = 25.8 μg/mL | bohrium.com |

| Quinoxaline-triazole compound (5d) | Candida glabrata | MIC₉₀ = 2 μg/mL | acs.org |

| Quinoxaline-triazole compound (5d) | Candida krusei | MIC₉₀ = 2 μg/mL | acs.org |

Insecticidal Activity

The insecticidal potential of quinoxaline derivatives has also been an active area of research. researchgate.netnih.govacs.orgacs.org Studies have focused on synthesizing novel quinoxaline-based compounds and evaluating their toxicity against various insect pests.

In one study, novel quinoxaline derivatives were designed by combining the quinoxaline ring with other insecticidal heterocyclic systems like pyrimidine (B1678525) and thiazolidinone. acs.org These hybrid molecules were tested against the cowpea aphid (Aphis craccivora). acs.org Compound 16 from this series was identified as the most toxic agent against the nymphs of this aphid, with a lethal concentration (LC₅₀) of 0.021 ppm after 24 hours. acs.org

Investigation of in Vitro Biological Mechanisms

Enzymatic Inhibition Pathways

The inhibitory activity of 2-(4-Chlorophenyl)quinoxaline and its derivatives has been evaluated against a range of enzymes, demonstrating a breadth of potential therapeutic applications. These pathways are critical in cellular processes, and their inhibition can modulate disease progression.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Derivatives of this compound have been identified as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. pdbj.orgtandfonline.com These enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy. tandfonline.com

One notable derivative, 3-(4-Chlorophenyl)quinoxaline-5-carboxamide, has shown a significant and selective inhibitory effect on PARP-2, with an IC50 value of 7 nM, demonstrating a five-fold selectivity over PARP-1 (IC50 = 33 nM). sigmaaldrich.cominterchim.fr The binding of this compound to PARP-2 is characterized by π-π stacking interactions and hydrophobic contacts, with its rigid structure promoting a stable fit within the enzyme's active site. scbt.com The electron-withdrawing chlorophenyl group enhances its electrophilicity, facilitating selective interactions. scbt.com X-ray crystallography studies of the catalytic domain of human PARP complexed with a quinoxaline-type inhibitor have provided a structural basis for the design of selective PARP-1 and PARP-2 inhibitors. pdbj.org

Table 1: PARP Inhibition by this compound Derivatives

| Compound | Target | IC50 | Selectivity | Reference |

| 3-(4-Chlorophenyl)quinoxaline-5-carboxamide | PARP-2 | 7 nM | 5-fold over PARP-1 | sigmaaldrich.cominterchim.fr |

| 3-(4-Chlorophenyl)quinoxaline-5-carboxamide | PARP-1 | 33 nM | - | sigmaaldrich.cominterchim.fr |

Kinase Inhibition (e.g., VEGFR-2, EGFR Tyrosine Kinase)

The quinoxaline (B1680401) scaffold is a recognized component in the development of kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. nih.govtandfonline.com Inhibition of VEGFR-2 is a critical approach in cancer treatment as it can stifle the blood supply to tumors. nih.gov

Several studies have synthesized and evaluated quinoxaline derivatives as VEGFR-2 inhibitors. For instance, a series of 3-methylquinoxaline derivatives were investigated, with some compounds showing potent activity. nih.gov Another study on new piperazinylquinoxaline derivatives reported VEGFR-2 inhibition with IC50 values ranging from 0.19 to 0.60 μM. dovepress.com Specifically, a derivative featuring a 4-chlorophenyl moiety showed slightly diminished but still significant activity. nih.gov The design of these inhibitors often focuses on creating molecules that can bind to the ATP-binding site of the kinase, with features like a flat heteroaromatic ring, a central spacer, and hydrogen bond donors/acceptors to interact with key residues in the DFG motif of the enzyme. nih.gov

While the focus has been heavily on VEGFR-2, the broader class of quinoxalines has been explored for inhibition of other kinases like Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase. rsc.org

Table 2: VEGFR-2 Inhibition by Quinoxaline Derivatives

| Derivative Class | IC50 Range (μM) | Reference |

| Piperazinylquinoxalines | 0.19 - 0.60 | dovepress.com |

| 3-Methylquinoxalines | Potent activity reported | nih.gov |

| Quinoxaline-based compounds | 60.00 - 123.85 nM | tandfonline.com |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Quinoxaline derivatives have emerged as a promising class of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. nih.govnih.gov Inhibition of DPP-4 is a therapeutic strategy for type 2 diabetes. nih.gov High-throughput screening of chemical libraries has identified quinoxalinedione (B3055175) derivatives as potent DPP-4 inhibitors. nih.gov

Research into new sets of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold revealed promising selective DPP-4 inhibitory activity. nih.govrsc.org Molecular docking studies have shown that the significant DPP-4 suppression by these compounds is due to their effective fitting into the active pocket of the enzyme. nih.govrsc.org The quinoxaline scaffold is considered a bioisostere of the quinazoline (B50416) ring found in the established DPP-4 inhibitor, Linagliptin. nih.gov

Carboxypeptidase and Transpeptidase Inhibition

A study on novel N-Mannich bases of (E)-3-(phenylimino/4-chlorophenylimino)-2,3-dihydro-1-[(N-substituted piperazinyl) methyl]quinoxaline-2-(1H)-one derivatives investigated their inhibitory activity against carboxypeptidase and transpeptidase in the context of leptospirosis. benthamdirect.comresearchgate.net The research indicated that these enzymes were targeted by the synthesized compounds, suggesting a potential mechanism for their observed leptospirocidal activity. benthamdirect.comresearchgate.net

Interactions with Other Protein Targets

Beyond the well-defined enzymatic inhibition pathways, derivatives of this compound have been shown to interact with other critical protein targets. For example, certain quinoxaline analogs have been screened for their ability to induce apoptosis by targeting the anti-apoptotic protein Mcl-1. nih.gov This suggests a role for these compounds in overcoming resistance to apoptosis in cancer cells. The study identified a quinoxaline urea (B33335) analog that induced Mcl-1 dependent apoptosis. nih.gov

Molecular Interactions with Nucleic Acids

In addition to enzymatic inhibition, quinoxaline derivatives have been investigated for their ability to interact with nucleic acids, a mechanism of action for several anticancer agents. The planar aromatic structure of the quinoxaline ring system is conducive to intercalation between the base pairs of DNA. nih.gov

A study on 2,4-disubstituted-benzo[g]quinoxaline derivatives, including a compound with a 2-(4-chlorophenyl) substituent, demonstrated good cytotoxic activity against breast cancer cells. nih.gov Molecular docking studies suggested that this activity could be attributed to the molecule's ability to intercalate with DNA topoisomerase IIβ, exhibiting π–π interactions with the target protein. nih.gov Furthermore, some indoloquinoxaline derivatives have been synthesized and their DNA binding properties investigated, highlighting the potential for this class of compounds to act as DNA intercalators. acs.org Another study designed and synthesized novel scbt.combenthamdirect.comdrugbank.comtriazolo[4,3-a]quinoxaline derivatives as DNA intercalators, with the 4-chlorophenyl moiety oriented into the minor groove of the DNA. sci-hub.se

DNA Interactive Behavior and Binding Studies

Quinoxaline derivatives are recognized for their potential to interact with DNA, a mechanism that underpins their anticancer properties. The planar aromatic structure of these compounds allows them to bind to DNA through various non-covalent interactions, including intercalation between base pairs, and binding within the major or minor grooves. researchgate.netsci-hub.se These interactions can disrupt critical cellular processes like DNA replication and transcription, ultimately leading to cell death. sci-hub.se

The binding of quinoxaline derivatives to DNA is influenced by their structural features. For instance, the presence of a planar polyaromatic chromophore is crucial for intercalation, while cationic side chains can interact with the negatively charged phosphate (B84403) backbone of DNA. nih.gov Molecular docking studies have been employed to visualize these interactions. For example, a derivative, N-(4-Chlorophenyl)-2-{(5-[2-{(4-chlorophenyl)amino}-2-oxoethyl]-4-oxo-4,5-dihydro- nih.govscispace.commdpi.comtriazolo-[4,3-a]quinoxalin-1-yl)thio}acetamide, demonstrated that its 4-chlorophenyl moiety orients into the minor groove of the DNA helix. sci-hub.se

Studies on various quinoxaline derivatives have demonstrated their ability to bind to calf thymus DNA (CT-DNA). researchgate.net The binding affinity can be significant, with some derivatives showing binding constants in the range of 10⁴–10⁶ M⁻¹. researchgate.net Competitive displacement assays with ethidium (B1194527) bromide further support an intercalative or groove-binding mechanism. researchgate.net The structural resemblance of these compounds to known DNA intercalators suggests their potential as effective anticancer agents. nih.govresearchgate.net

It is important to note that even subtle changes to the quinoxaline structure, such as the addition of a nitro group, can significantly enhance its interaction with DNA and biological activity. nih.govmdpi.com

Cellular Mechanism of Action (in vitro cellular models)

A significant aspect of the anticancer activity of this compound derivatives is their ability to induce apoptosis, or programmed cell death, and to cause cell cycle arrest in various cancer cell lines.

One study on a 2-(4-chlorophenyl)benzo[g]quinoxaline derivative (compound 3) in MCF-7 breast cancer cells revealed its pro-apoptotic capabilities. nih.gov This compound was found to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov The same study also showed that this derivative caused an increase in the percentage of cells in the pre-G1 phase of the cell cycle, a hallmark of apoptosis, increasing the population from 2.41% in untreated cells to 38.24%. nih.gov It also led to an accumulation of cells in the G1 and S phases. nih.gov

Other quinoxaline derivatives have also been shown to induce apoptosis and cell cycle arrest. For instance, a novel quinoxaline derivative (compound 14) was found to shift MCF-7 cancer cells towards apoptosis and induce cell cycle arrest at the G2/M phase. rsc.org This was accompanied by an increase in the levels of caspase-3, a key executioner caspase in the apoptotic pathway. rsc.org Similarly, another derivative (compound 11d) induced significant early and late apoptosis in MDA-MB-231 breast cancer cells. rsc.org Treatment with this compound resulted in only 20.17% of cells remaining viable compared to 95.48% in the untreated control. rsc.org

The induction of apoptosis by quinoxaline derivatives often involves the modulation of key regulatory proteins. For example, some derivatives have been shown to increase the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. rsc.orgrsc.orgproquest.com This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial pathway of apoptosis. rsc.org

Table 1: Effect of Quinoxaline Derivatives on Cell Cycle and Apoptosis

| Compound | Cell Line | Effect on Cell Cycle | Apoptotic Induction | Key Protein Modulation | Reference |

|---|---|---|---|---|---|

| 2-(4-chlorophenyl)benzo[g]quinoxaline (3) | MCF-7 | Arrest at G1 and S phases, increase in pre-G1 population | Yes | Upregulation of Bax, downregulation of Bcl-2 | nih.gov |

| Quinoxaline derivative 14 | MCF-7 | Arrest at G2/M phase, increase in pre-G1 population | Yes | Increased caspase-3 and p53 levels | rsc.org |

| Quinoxaline derivative 11d | MDA-MB-231 | Not specified | Significant early and late apoptosis | Increased Bax, decreased Bcl-2 | rsc.org |

| Quinoxaline derivative 17b | HepG-2 | Arrest at G2/M phase | Yes | Upregulation of caspase-3, caspase-9, and Bax/Bcl-2 ratio | rsc.orgrsc.org |

Quinoxaline derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Synthetic quinoxalines are integral components of certain antibiotics like echinomycin, which are known to inhibit the growth of Gram-positive bacteria. scispace.com

The mechanism of antibacterial action for some quinoxaline derivatives involves the disruption of the bacterial cell membrane's structural integrity. This leads to the leakage of intracellular components and ultimately results in bacterial cell death. nih.gov For example, a potent broad-spectrum antibacterial quinoxaline derivative, compound 5p, was shown to compromise the bacterial cell membrane. nih.gov

Furthermore, quinoxaline 1,4-di-N-oxides (QdNOs) are a class of bioreductive compounds that can generate reactive oxygen species (ROS) and hydroxyl radicals through bacterial metabolism under anaerobic conditions. nih.gov This oxidative stress causes damage to the bacterial cell wall, membrane, and DNA, leading to cell death. nih.gov Studies have shown that QdNOs can cause morphological changes in bacteria, such as elongation and filamentation, and lead to cell lysis. nih.gov

Molecular docking studies have suggested that some quinoxaline derivatives can interact with bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. tandfonline.comkthmcollege.ac.in For instance, the compound (E)-4-(4-chlorophenyl)-2-(2-(1-(3-methylquinoxalin-2-yl)ethylidene)hydrazinyl)thiazole (3b) showed a high binding affinity for S. aureus DNA gyrase. kthmcollege.ac.in

Certain quinoxaline derivatives have been identified as inhibitors of the interaction between the non-structural protein 1A (NS1A) of the influenza A virus and double-stranded RNA (dsRNA). nih.govnih.gov This interaction is crucial for the virus's ability to evade the host's innate immune response. By disrupting this interaction, these compounds can inhibit viral replication. nih.gov

A library of quinoxaline derivatives was synthesized and evaluated for their ability to disrupt the dsRNA-NS1A interaction using a fluorescence polarization assay. nih.govnih.gov The most active compounds demonstrated IC₅₀ values in the low micromolar range. nih.govnih.gov Importantly, these compounds did not appear to function by intercalating with dsRNA, but rather by binding directly to the dsRNA-binding domain of the NS1A protein. scispace.comnih.gov This suggests a specific mechanism of action targeting the viral protein.

One of the most potent compounds, compound 44, was also shown to inhibit the growth of the influenza A/Udorn/72 virus in cell culture. nih.govnih.gov The structure-activity relationship studies indicated that substitutions at positions 2, 3, and 6 of the quinoxaline ring were critical for activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. This approach has been applied to quinoxaline derivatives to understand the relationship between their structural features and their anticancer and antimicrobial activities. sciencepublishinggroup.combenthamdirect.comnih.gov

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been developed for various series of quinoxaline derivatives. nih.govrsc.org These models can provide insights into the steric, electrostatic, and hydrophobic requirements for optimal biological activity. For instance, a 3D-QSAR study on pyrazole-quinoxaline derivatives as EGFR inhibitors suggested that these models could be valuable for the rational design of more potent compounds. rsc.org

In another study, QSAR models for quinoxaline-1,4-di-N-oxides with antimycobacterial activity revealed that electronegative and sterically bulky substituents at the C7 position of the quinoxaline ring and the C4 position of a phenyl group were favorable for activity. nih.gov The models also suggested that introducing hydrogen bond donor substituents at the C2 side chain could enhance the activity. nih.gov

QSAR models have also been successfully used to predict the corrosion inhibition properties of quinoxaline derivatives, demonstrating the broad applicability of this predictive modeling technique. researchgate.net These models help in identifying key molecular descriptors that correlate with the observed activity, thereby guiding the synthesis of new derivatives with improved biological profiles. researchgate.net

Elucidation of Structural Requirements for Enhanced Activity

The biological activity of quinoxaline derivatives is significantly influenced by the nature and position of various substituents on both the quinoxaline and the phenyl rings. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that enhance the therapeutic potential of the this compound scaffold.

Research into the antitumor properties of quinoxaline analogs has revealed specific patterns related to halogen substitution. For instance, in one series of compounds, the order of antitumor activity for a halogen substituent at the 7-position of the quinoxaline ring was found to be Cl ≈ F ≈ Br > I. doi.org In contrast, for quinoline (B57606) analogs, the order of activity was Br > Cl > CH3O > F ≈ I. doi.org This highlights that the nature of the heterocyclic core (quinoxaline vs. quinoline) influences the ideal halogen substituent for maximizing activity. Furthermore, modifications to the heterocyclic rings, such as converting the quinoxaline moiety to a Current time information in Bangalore, IN.nih.govnaphthyridine, pyrrolo[1,2-a], imidazo[1,2-a], or imidazo[1,5-a] derivative, resulted in varied biological outcomes. doi.org

SAR studies on anticancer quinoxalines show that the type of linker at the second position of the quinoxaline nucleus is crucial. An NH-CO linker was found to increase activity, whereas aliphatic linkers led to a decrease. mdpi.com The position of substituents on the phenyl ring is also critical; a chloro-substitution at the fourth position of the phenyl ring resulted in excellent activity against MCF-7 and HCT116 cancer cell lines. mdpi.com The electronic properties of substituents play a vital role. Electron-releasing groups like methoxy (B1213986) (OCH3) on the phenyl ring are often essential for activity, while electron-withdrawing groups such as fluorine (F) can decrease it. mdpi.com Conversely, on the quinoxaline nucleus itself, electron-withdrawing groups like nitro (NO2) at the seventh position tend to decrease activity. mdpi.com

In the context of antimalarial agents, research on 3-phenylquinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives provided insights into bioisosteric replacement. sciforum.net Replacing the 3-phenyl group with a 2-furyl moiety (an oxygen-containing five-membered ring) led to a series of compounds with potent activity against Plasmodium falciparum. sciforum.net In contrast, derivatives with a 2-thienyl group (a sulfur-containing ring) were generally less active. sciforum.net Within the active 2-furyl series, substituents on the quinoxaline ring at the R7 position, such as trifluoromethyl (CF3) or methoxy (OCH3), produced some of the most potent compounds. sciforum.net

Further studies on insecticidal activity against the cotton leafworm (Spodoptera litura) compared different thiazolo[4,5-b]quinoxaline derivatives. The findings indicated that the presence of a chlorine atom at the para position of the N-phenyl group enhanced insecticidal activity compared to a meta position. rsc.org

The following tables summarize the key structural modifications and their observed effects on biological activity.

Table 1: Effect of Substituents on the Quinoxaline Ring

| Position | Substituent | Effect on Activity | Target/Assay | Citation |

| 7 | Cl, F, Br | More active than Iodine (I) | Antitumor activity in mice | doi.org |

| 7 | NO₂ | Decreases activity | Anticancer activity | mdpi.com |

| 7 | CF₃, OCH₃ | Potent activity (in 3-(2'-furyl) series) | Antimalarial (vs. P. falciparum) | sciforum.net |

| 6, 7 | Cl | Decreased affinity (compared to unsubstituted) | 5-HT₃A Receptor Binding | nih.gov |

Table 2: Effect of Modifications on the 2-Phenyl Group and Other Positions

| Position/Modification | Substituent/Change | Effect on Activity | Target/Assay | Citation |

| 4-position of Phenyl | Cl | Excellent activity | Anticancer (MCF-7, HCT116) | mdpi.com |

| Phenyl Ring | Electron-releasing groups (e.g., OCH₃) | Essential for activity | Anticancer activity | mdpi.com |

| Phenyl Ring | Electron-withdrawing groups (e.g., F) | Decreases activity | Anticancer activity | mdpi.com |

| Position 3 | Replacement of Phenyl with 2-Furyl | Generally more active | Antimalarial (vs. P. falciparum) | sciforum.net |

| Position 3 | Replacement of Phenyl with 2-Thienyl | Generally less active | Antimalarial (vs. P. falciparum) | sciforum.net |